molecular formula C19H24N2O3S B3709753 2-(2-ethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

2-(2-ethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B3709753
M. Wt: 360.5 g/mol
InChI Key: CYEOBTANBGTBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N~2~-(2-ethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a sulfonyl group (-SO2-), and phenyl groups (C6H5-) which are benzene rings . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, in general, amides can participate in a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents. Sulfonyl groups can also participate in a variety of reactions, including nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, compounds containing amide and sulfonyl groups are polar and may have relatively high boiling points due to the presence of hydrogen bonding. The presence of aromatic rings could contribute to the compound’s stability and potentially its color .

Properties

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-4-16-10-7-8-12-18(16)21(25(3,23)24)14-19(22)20-13-17-11-6-5-9-15(17)2/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEOBTANBGTBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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